4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of fluorine, iodine, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-fluoro-1-(2,2,2-trifluoroethoxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield 4-bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene, while nucleophilic substitution with methoxide would produce 4-fluoro-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene.
Scientific Research Applications
4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties due to the presence of fluorine and iodine atoms.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene in various applications depends on its chemical reactivity and interaction with other molecules. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of electron-withdrawing groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-Chloro-4-fluoro-1-iodobenzene: Contains a chlorine atom instead of the trifluoroethoxy group.
4-Fluoro-2-iodo-1-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group.
Uniqueness
4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
4-fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNRCNBNZPRYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.